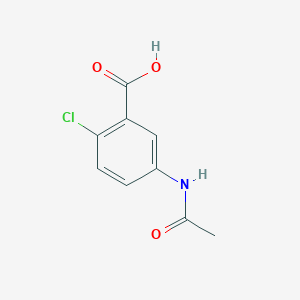

5-(Acetylamino)-2-chlorobenzoic acid

Overview

Description

5-(Acetylamino)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetylamino group at the 5-position and a chlorine atom at the 2-position of the benzoic acid ring

Mechanism of Action

Target of Action

It is structurally similar to other acylaminobenzoic acid derivatives , which are known to interact with various enzymes and receptors in the body. For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a similar compound, has been shown to target Neuraminidase in Influenza B virus and Influenza A virus .

Mode of Action

For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is known to inhibit Neuraminidase, an enzyme crucial for the life cycle of influenza viruses .

Biochemical Pathways

Similar compounds like 5-aminolevulinic acid (ala) are known to be key precursors for the biosynthesis of tetrapyrrole compounds, including chlorophyll, heme, and siroheme . These compounds play crucial roles in various biological processes, including photosynthesis and oxygen transport.

Result of Action

Structurally similar compounds like 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester have been reported to exhibit anti-tumorigenic properties by inhibiting histone deacetylase (hdac) enzymes .

Action Environment

It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the stability and efficacy of similar compounds .

Biochemical Analysis

Cellular Effects

The cellular effects of 5-(Acetylamino)-2-chlorobenzoic acid are not well-documented. It can be hypothesized that this compound could influence cell function by interacting with various cellular components and pathways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It can be inferred that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It can be hypothesized that this compound could have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It can be inferred that this compound could have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It can be inferred that this compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It can be hypothesized that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It can be inferred that this compound could be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-chloro-5-aminobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetylation occurring at the amino group to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of acetic anhydride as the acetylating agent and pyridine as the catalyst remains common, with reaction conditions optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-aminobenzoic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of N-acetyl-2-chloro-5-nitrobenzoic acid.

Reduction: Formation of 2-chloro-5-aminobenzoic acid.

Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid.

Scientific Research Applications

5-(Acetylamino)-2-chlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-aminobenzoic acid: Lacks the acetyl group, making it less hydrophobic.

5-Acetylamino-2-bromobenzoic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.

5-Acetylamino-2-fluorobenzoic acid: Contains a fluorine atom, which can influence its biological activity.

Uniqueness

5-(Acetylamino)-2-chlorobenzoic acid is unique due to the presence of both the acetylamino and chlorine groups, which confer specific chemical and biological properties

Biological Activity

5-(Acetylamino)-2-chlorobenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory applications. This article aims to present a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHClNO. Its structure features an acetylamino group and a chlorine atom at the ortho position relative to the carboxylic acid group. This arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves acylation reactions using acetic anhydride or acyl chlorides. The derivatives of this compound have been synthesized to enhance selectivity and potency against specific biological targets, particularly cyclooxygenase-2 (COX-2) receptors .

Analgesic Properties

This compound has shown significant analgesic activity in various in vivo studies. Key findings include:

- Anti-nociceptive Activity : In a writhing test induced by acetic acid, this compound demonstrated an effective dose (ED) of approximately 4.95 mg/kg, indicating strong peripheral anti-nociceptive effects .

- Comparison with Standard Analgesics : Its analgesic effect was found to be 10 to 25 times more potent than acetaminophen and acetylsalicylic acid (ASA), which have ED values of 1944 mg/kg and 1500 mg/kg respectively .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Inhibition of Edema : It significantly reduced edema in animal models when tested against carrageenan-induced paw edema and croton oil-induced dermatitis .

- Formalin Test : In the formalin test, it was effective during the inflammatory phase but less so during the neurogenic phase, highlighting its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have indicated that this compound derivatives possess a higher binding affinity for COX-2 receptors compared to traditional NSAIDs. The computational analysis showed that modifications at the methyl position enhance selectivity and bioavailability .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate plasma protein binding and absorption characteristics:

| Property | Value |

|---|---|

| Human Intestinal Absorption | 91.95% |

| Caco-2 Cell Permeability | 20.70 nm/s |

| Plasma Protein Binding | 66.41% |

| Blood-Brain Barrier Penetration | <1 (inactive) |

Toxicological assessments conducted according to OECD guidelines revealed no acute toxicity at doses up to 5000 mg/kg .

Case Studies

Recent studies have explored the efficacy of various derivatives of this compound:

- Study on Derivatives : Research involving benzyl and phenyl derivatives showed enhanced analgesic properties compared to the parent compound, suggesting avenues for further drug development .

- In Silico Predictions : The use of computational tools has predicted that some derivatives may possess considerable biological activity, with scores indicating their potential as therapeutic agents against pain and inflammation .

Properties

IUPAC Name |

5-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFQIUOTAJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350494 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719282-11-8 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.